![molecular formula C23H22N4O3 B2712158 N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941921-22-8](/img/structure/B2712158.png)
N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, formed with different pyrazole-acetamide ligands, exhibit unique structural characteristics and significant antioxidant activity. The coordination with metal ions like Co(II) and Cu(II) results in complexes that contribute to understanding the role of hydrogen bonding in self-assembly processes. The antioxidant properties of these complexes, as determined by various in vitro methods, highlight their potential therapeutic applications, showcasing the chemical versatility and biological relevance of pyrazole-acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).
Anticancer Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has unveiled their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring of these compounds and testing them against a panel of 60 cancer cell lines, one compound, in particular, showed appreciable growth inhibition against eight cancer cell lines. This discovery points towards the chemical framework of pyrazole-acetamide derivatives as a promising avenue for developing new anticancer therapies, emphasizing the importance of chemical modifications to enhance biological activity (Al-Sanea et al., 2020).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has revealed intricate supramolecular architectures. Through detailed structural analysis, these patterns were found to influence the formation of one-dimensional chains and two-dimensional sheets in the crystal lattice. This research not only advances our understanding of the structural chemistry of pyrazole-acetamide derivatives but also underscores the significance of hydrogen bonding in dictating molecular arrangement and stability, which could be pivotal for designing materials with specific properties (López et al., 2010).
Herbicide Metabolism and Toxicity
The metabolism of chloroacetamide herbicides, including derivatives related to the chemical structure of interest, has been extensively studied to understand their biotransformation in human and rat liver microsomes. This research provides crucial insights into the metabolic pathways that contribute to the toxicity of these compounds. Understanding the enzymatic processes involved in the metabolism of chloroacetamide herbicides and their metabolites can inform safety assessments and regulatory decisions, highlighting the broader implications of studying specific chemical derivatives for environmental and public health (Coleman et al., 2000).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)19-13-20-23(29)26(11-12-27(20)25-19)15-22(28)24-14-18-5-3-4-6-21(18)30-2/h3-13H,14-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQHDREZAQYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

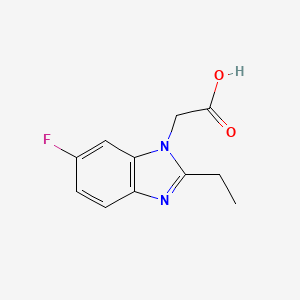
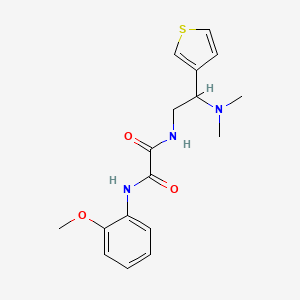
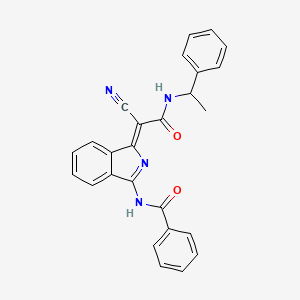
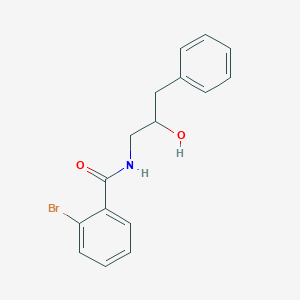
![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2712080.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)
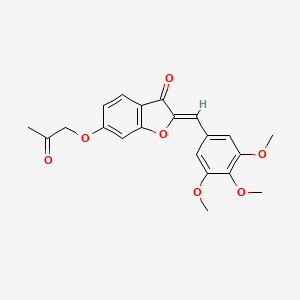
![1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2712090.png)
![1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine](/img/structure/B2712092.png)
![1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2712093.png)
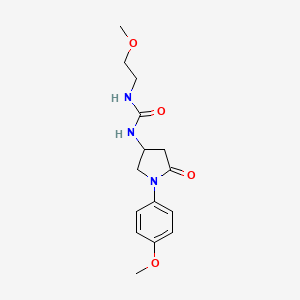
![2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid](/img/structure/B2712095.png)
![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)